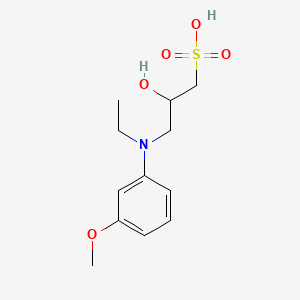
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group on the pyridine ring and the tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine intermediate reacts with a nucleophile, such as a methylamine derivative, to form the 3-substituted pyridine.
Cyclization: The substituted pyridine undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((6-Methoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Chloropyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Methylpyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-[(6-ethoxypyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-16-12-5-4-10(9-15-12)8-11-13-6-3-7-14-11/h4-5,9H,2-3,6-8H2,1H3,(H,13,14) |
Clave InChI |
ZJEPEPWYCNUTEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)CC2=NCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)






![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)



